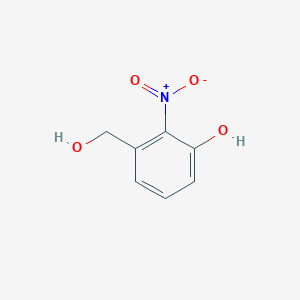

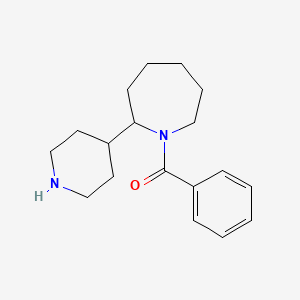

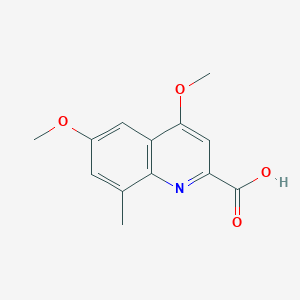

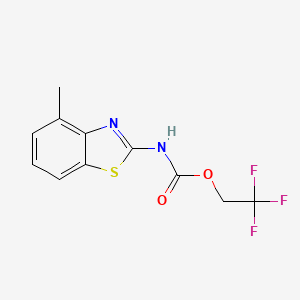

![molecular formula C14H17IN6OS B1442577 2-[(4-alil-5-{[(4-yodofenil)amino]metil}-4H-1,2,4-triazol-3-il)tio]acetohidrazida CAS No. 1306738-91-9](/img/structure/B1442577.png)

2-[(4-alil-5-{[(4-yodofenil)amino]metil}-4H-1,2,4-triazol-3-il)tio]acetohidrazida

Descripción general

Descripción

2-[(4-allyl-5-{[(4-iodophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide is a useful research compound. Its molecular formula is C14H17IN6OS and its molecular weight is 444.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-[(4-allyl-5-{[(4-iodophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(4-allyl-5-{[(4-iodophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Desarrollo de Agentes Anticancerígenos

Los derivados del 1,2,4-triazol se han estudiado por su potencial como agentes anticancerígenos. La presencia del anillo de 1,2,4-triazol en la estructura del compuesto sugiere que podría ser eficaz para formar enlaces de hidrógeno con diferentes objetivos, mejorando la farmacocinética y las propiedades farmacológicas . Este compuesto podría sintetizarse y evaluarse contra varias líneas celulares cancerosas para determinar su eficacia y seguridad.

Actividad Antimicrobiana

Los compuestos con una estructura de 1,2,4-triazol han mostrado promesa como agentes antibacterianos. Las modificaciones al compuesto, como los cambios en la posición de los sustituyentes, pueden afectar significativamente la actividad antimicrobiana . Este compuesto podría ser parte de un estudio para explorar su efectividad contra una gama de cepas bacterianas.

Tratamientos Antivirales

El núcleo de 1,2,4-triazol es un componente de algunos medicamentos antivirales, como la ribavirina, que se utiliza para tratar infecciones por el virus de la hepatitis C . La investigación sobre las posibles propiedades antivirales del compuesto podría conducir al desarrollo de nuevos tratamientos para enfermedades virales.

Propiedades Anticonvulsivas

Los derivados del 1,2,4-triazol se han asociado con actividades anticonvulsivas . Investigar este compuesto para propiedades similares podría contribuir a la creación de nuevos medicamentos para el tratamiento de la epilepsia y otros trastornos convulsivos.

Inhibición de la Aromatasa

Los estudios de acoplamiento molecular sugieren que los derivados del 1,2,4-triazol pueden unirse a la enzima aromatasa, que es un posible objetivo para la terapia del cáncer de mama . Este compuesto podría analizarse por su potencial para actuar como un inhibidor de la aromatasa, lo que sería valioso en el tratamiento de los cánceres dependientes de hormonas.

Selectividad Contra Células Cancerosas

Las actividades citotóxicas de los derivados del 1,2,4-triazol se han evaluado, mostrando una selectividad prometedora contra líneas celulares cancerosas mientras se salvan las células normales . La investigación adicional podría centrarse en la capacidad de este compuesto para diferenciar entre células cancerosas y no cancerosas, lo cual es crucial para reducir los efectos secundarios en la quimioterapia.

Mecanismo De Acción

Target of action

The compound contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Compounds with this ring structure have been found to have various biological activities, including antifungal, antibacterial, and anticancer effects . The specific targets of this compound would depend on its exact structure and any modifications it might have.

Mode of action

This inhibition disrupts the cell membrane function in fungi, leading to their death .

Result of action

The result of the compound’s action would depend on its specific targets and mode of action. For example, if it does inhibit lanosterol 14α-demethylase like many triazoles, it could result in the death of fungal cells .

Análisis Bioquímico

Biochemical Properties

2-[(4-allyl-5-{[(4-iodophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as proteases and kinases, which are crucial for cellular processes . The interaction with these enzymes involves binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. Additionally, 2-[(4-allyl-5-{[(4-iodophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide can form hydrogen bonds and hydrophobic interactions with proteins, stabilizing or destabilizing their structures .

Cellular Effects

The effects of 2-[(4-allyl-5-{[(4-iodophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Moreover, 2-[(4-allyl-5-{[(4-iodophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide affects the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with reactive oxygen species .

Molecular Mechanism

At the molecular level, 2-[(4-allyl-5-{[(4-iodophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and RNA, interfering with their normal functions . This binding can lead to the inhibition of transcription and translation processes, ultimately affecting protein synthesis. Additionally, 2-[(4-allyl-5-{[(4-iodophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide can inhibit or activate enzymes by altering their conformations, thereby modulating their catalytic activities . Changes in gene expression are also observed, as this compound can act as an epigenetic modulator, influencing the methylation and acetylation of histones .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[(4-allyl-5-{[(4-iodophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 2-[(4-allyl-5-{[(4-iodophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide remains stable under specific conditions but can degrade under others, leading to a loss of activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause chronic effects, such as sustained inhibition of cell proliferation and alterations in metabolic pathways .

Dosage Effects in Animal Models

The effects of 2-[(4-allyl-5-{[(4-iodophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .

Metabolic Pathways

2-[(4-allyl-5-{[(4-iodophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . The compound can affect metabolic flux by altering the activity of key enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle . Additionally, 2-[(4-allyl-5-{[(4-iodophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide can influence metabolite levels, leading to changes in cellular energy balance and redox state .

Transport and Distribution

The transport and distribution of 2-[(4-allyl-5-{[(4-iodophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, accumulating in specific cellular compartments . The localization and accumulation of 2-[(4-allyl-5-{[(4-iodophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide can affect its activity and function, as it may interact with different biomolecules in various cellular environments .

Subcellular Localization

The subcellular localization of 2-[(4-allyl-5-{[(4-iodophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and histones, or to the mitochondria, where it can influence cellular respiration . The subcellular localization of 2-[(4-allyl-5-{[(4-iodophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide can determine its specific effects on cellular processes and overall cell function .

Propiedades

IUPAC Name |

2-[[5-[(4-iodoanilino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17IN6OS/c1-2-7-21-12(8-17-11-5-3-10(15)4-6-11)19-20-14(21)23-9-13(22)18-16/h2-6,17H,1,7-9,16H2,(H,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWBSENATMOVZME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=NN=C1SCC(=O)NN)CNC2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17IN6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001110264 | |

| Record name | Acetic acid, 2-[[5-[[(4-iodophenyl)amino]methyl]-4-(2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio]-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001110264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1306738-91-9 | |

| Record name | Acetic acid, 2-[[5-[[(4-iodophenyl)amino]methyl]-4-(2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio]-, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1306738-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-[[5-[[(4-iodophenyl)amino]methyl]-4-(2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio]-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001110264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

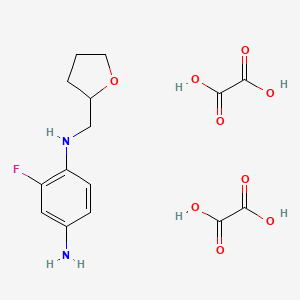

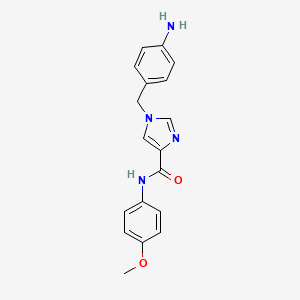

![{[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]methyl}(methyl)amine](/img/structure/B1442502.png)